
1-(4,6-Dichloropyridin-2-yl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dichloropyridin-2-yl)-4-methylpiperazine is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and a piperazine ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dichloropyridin-2-yl)-4-methylpiperazine typically involves the reaction of 4,6-dichloropyridine with 4-methylpiperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4,6-Dichloropyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms with altered ring structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dichloropyridin-2-yl)-4-methylpiperazine is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloropyrimidine: Shares the dichloropyridine core but with a different ring structure.
1-(4,6-Dichloropyridin-2-yl)ethanone: Similar substitution pattern but with an ethanone group instead of a piperazine ring.
Uniqueness: 1-(4,6-Dichloropyridin-2-yl)-4-methylpiperazine is unique due to the presence of both the dichloropyridine and methylpiperazine moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H13Cl2N3 |
|---|---|
Molekulargewicht |
246.13 g/mol |
IUPAC-Name |
1-(4,6-dichloropyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H13Cl2N3/c1-14-2-4-15(5-3-14)10-7-8(11)6-9(12)13-10/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
QEYSKBJNFKVQBY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
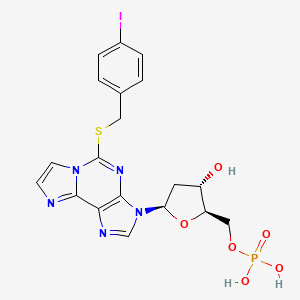
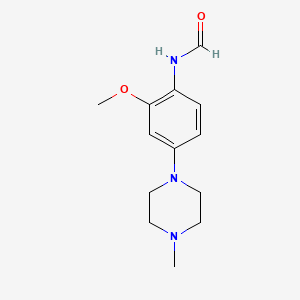
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)

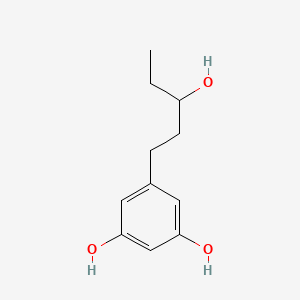
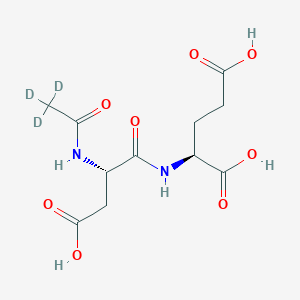
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)

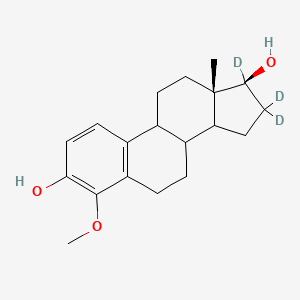
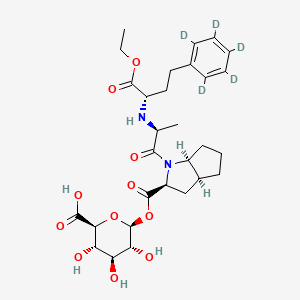
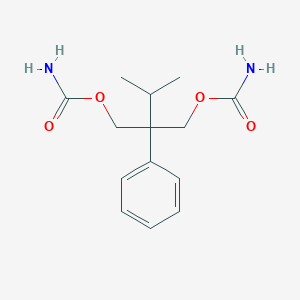
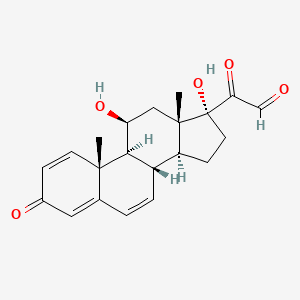
![2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13856545.png)
